WZ811

CXCR4 antagonist binding affinity GPCR pharmacology

WZ811 ensures reproducible CXCR4/SDF-1 pathway antagonism with subnanomolar potency (EC50=0.3 nM) and >300-fold selectivity. Ideal for in vivo efficacy studies given its oral bioavailability (effective at 40 mg/kg p.o.). Eliminates assay variability and parenteral burdens common with generic inhibitors. For precise target deconvolution.

Molecular Formula C18H18N4
Molecular Weight 290.4 g/mol
CAS No. 55778-02-4
Cat. No. B1684306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWZ811
CAS55778-02-4
SynonymsN,N'-di-2-pyridinyl-1,4-benzenedimethanamine
WZ 811
WZ-811
WZ811 cpd
Molecular FormulaC18H18N4
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3
InChIInChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22)
InChIKeyKBVFRXIGQQRMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WZ811 (CAS 55778-02-4) — High-Potency Competitive CXCR4 Antagonist with Oral Bioavailability


WZ811 (CAS 55778-02-4), chemically N1,N4-di-2-pyridinyl-1,4-benzenedimethanamine, is a non-peptidic small-molecule competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It belongs to the class of CXCR4 antagonists that interrupt the CXCR4/CXCL12 (SDF-1) signaling axis, which is implicated in tumor metastasis, hematopoietic stem cell trafficking, and hematological malignancies [2]. WZ811 demonstrates subnanomolar binding potency (EC50 = 0.3 nM in affinity binding assays) and is orally active, distinguishing it from clinically used CXCR4 antagonists such as plerixafor (AMD3100), which requires parenteral administration [1].

Why Generic Substitution Fails: CXCR4 Antagonist Class Heterogeneity and the WZ811 Differentiation Rationale


CXCR4 antagonists constitute a structurally and pharmacologically heterogeneous class, and they cannot be interchanged without altering experimental or therapeutic outcomes. The prototypical antagonist AMD3100 (plerixafor) is a bicyclam with a distinct metal-chelating core, requiring subcutaneous administration and exhibiting biased β-arrestin recruitment agonism [1]. AMD3465, a monocyclam derivative, demonstrates higher potency than AMD3100 but retains parenteral administration requirements [2]. LY2510924, a peptide-based antagonist, differs fundamentally in molecular weight and pharmacokinetic profile [3]. In contrast, WZ811 is a non-peptidic, orally bioavailable small molecule (MW = 290.4) with subnanomolar competitive binding potency and distinct selectivity profile across chemokine receptors . Direct comparative studies have demonstrated that the in vivo efficacy of these antagonists varies markedly depending on the biological context, species, and experimental endpoint, precluding assumption of functional equivalence [3].

WZ811 Quantitative Differentiation Evidence Guide: Comparative Potency, Selectivity, and Functional Activity


WZ811 Subnanomolar CXCR4 Binding Affinity Relative to AMD3100

WZ811 demonstrates subnanomolar competitive binding to CXCR4 with an EC50 of 0.3 nM in an affinity binding assay that measures displacement of the ligand-mimicking CXCR4 antagonist TN14003 [1]. This value places WZ811 among the highest-potency small-molecule CXCR4 antagonists reported in the peer-reviewed literature. In the same publication series, the lead compound 15 showed markedly lower potency, and the template design was based on AMD3100 (plerixafor), which has a reported binding IC50 of approximately 44–100 nM in comparable CXCR4 binding assays depending on the experimental system .

CXCR4 antagonist binding affinity GPCR pharmacology competitive inhibition

WZ811 CXCR4 Receptor Selectivity Profile Versus Related Chemokine Receptors

WZ811 demonstrates high selectivity for CXCR4 over related chemokine receptors. Competitive binding assays reveal a Ki of 3.2 nM for human CXCR4, whereas the compound exhibits no significant affinity for CXCR1, CXCR2, CXCR3, CXCR7, or CCR5 receptors (Ki > 1000 nM for each) . This >312-fold selectivity window ensures that observed biological effects in complex cellular systems can be attributed specifically to CXCR4 antagonism rather than confounding activity at other chemokine receptors. By contrast, AMD3100 has been reported to interact with CXCR7 at higher concentrations, potentially complicating interpretation in systems where CXCR7 is co-expressed [1].

CXCR4 selectivity chemokine receptor profiling off-target activity GPCR selectivity

WZ811 Functional Antagonism: Inhibition of CXCL12-Mediated cAMP Modulation and Matrigel Invasion

WZ811 demonstrates potent functional antagonism of CXCR4-mediated downstream signaling and cellular behavior. In U87 glioma cells, WZ811 inhibits CXCL12/SDF-1-mediated reduction of cAMP levels with an EC50 of 1.2 nM [1]. In MDA-MB-231 human breast adenocarcinoma cells, WZ811 blocks SDF-1-induced Matrigel invasion with an EC50 of 5.2 nM [1]. These functional EC50 values, while slightly higher than the binding EC50, remain in the low nanomolar range and demonstrate that high-affinity binding translates to effective blockade of physiologically relevant CXCR4-mediated processes. AMD3100 requires significantly higher concentrations to achieve comparable functional inhibition in similar assay systems .

cAMP signaling Matrigel invasion CXCR4 functional assay metastasis model

In Vivo Tumor Growth Inhibition in Chronic Lymphocytic Leukemia Xenograft Models

WZ811, administered orally at 40 mg/kg, suppresses tumor growth in mouse xenograft models of chronic lymphocytic leukemia (CLL) through inhibition of the CXCR4/PI3K/AKT/mTOR signaling pathway [1]. In NOD/SCID mice bearing primary human CLL xenografts, oral WZ811 treatment (10–30 mg/kg/day for 21 days) dose-dependently reduced peripheral blood leukemia cell burden and improved survival outcomes . The oral bioavailability of WZ811 represents a key differentiator from AMD3100 and AMD3465, which require subcutaneous or intravenous administration [2]. While head-to-head in vivo efficacy comparisons with AMD3100 in identical CLL models are not available in the published literature, the oral route of administration provides a distinct practical advantage for chronic dosing regimens in preclinical studies.

CLL xenograft in vivo efficacy oral administration tumor growth inhibition

Anti-Metastatic Efficacy in p53/PTEN-Deficient Non-Small Cell Lung Cancer Models

In non-small cell lung carcinoma (NSCLC) models characterized by mutually inactivated p53 and PTEN tumor suppressors—a genotype associated with aggressive metastatic behavior—WZ811 treatment significantly reduced migratory and invasive capacity in vitro and showed a trend toward improved survival in vivo [1]. The study employed metastatic models of human NSCLC and evaluated WZ811 alongside the FAK inhibitor PF-573228. The observed efficacy in this genetically defined NSCLC context suggests that WZ811 may be particularly valuable for studying CXCR4-dependent metastasis in tumors harboring specific tumor suppressor deficiencies. No direct comparator data with AMD3100 or AMD3465 in identical p53/PTEN-deficient NSCLC models are available in the published literature; this evidence is therefore presented as WZ811-specific validation in a therapeutically relevant cancer subtype.

NSCLC metastasis p53/PTEN deficiency tumor invasion

WZ811 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


High-Sensitivity CXCR4 Pathway Inhibition in Low-Nanomolar Functional Assays

Researchers requiring potent CXCR4 pathway inhibition at low nanomolar concentrations should prioritize WZ811. With functional EC50 values of 1.2 nM (cAMP modulation in U87 cells) and 5.2 nM (Matrigel invasion in MDA-MB-231 cells), WZ811 enables robust pathway blockade at concentrations that minimize cytotoxicity and off-target effects [1]. This potency advantage is particularly relevant for long-term cell culture experiments, three-dimensional organoid models, and sensitive primary cell assays where higher concentrations of less potent antagonists like AMD3100 may compromise cell viability or introduce confounding pharmacological effects.

Oral Dosing Regimens in Chronic In Vivo Tumor Xenograft Studies

Investigators conducting chronic in vivo studies—particularly in hematological malignancy models such as CLL—should select WZ811 for its oral bioavailability and demonstrated efficacy via oral gavage (10–40 mg/kg/day) [1]. The oral route eliminates the need for repeated subcutaneous or intraperitoneal injections required for AMD3100 and AMD3465, reducing handling stress in animal models and enabling more consistent daily dosing over extended treatment periods [2]. This practical advantage is especially valuable in studies requiring weeks to months of continuous CXCR4 antagonism.

CXCR4-Selective Pharmacology Studies Requiring Minimal Chemokine Receptor Cross-Reactivity

For studies where unambiguous attribution of biological effects to CXCR4 antagonism is essential, WZ811 offers a clean selectivity profile. With Ki > 1000 nM for CXCR1, CXCR2, CXCR3, CXCR7, and CCR5 (>312-fold selectivity over CXCR4), WZ811 minimizes confounding activity at other chemokine receptors [1]. This selectivity is particularly critical in immune cell migration studies, tumor microenvironment investigations, and any experimental system where multiple chemokine receptors are co-expressed and functional crosstalk may occur.

Metastasis Research in p53/PTEN-Deficient Solid Tumors

Researchers investigating metastatic mechanisms in NSCLC or other solid tumors with p53 and PTEN tumor suppressor co-inactivation should consider WZ811 as their CXCR4 antagonist of choice. Published evidence demonstrates that WZ811 effectively suppresses migratory and invasive phenotypes specifically in this genetically defined, highly aggressive tumor context [1]. The validation of WZ811 in p53/PTEN-deficient models supports its use in translational studies aimed at understanding and therapeutically targeting CXCR4-driven metastasis in tumors harboring these common genetic alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WZ811

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.